molecular formula C17H11F3N4OS B287345 Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Numéro de catalogue B287345
Poids moléculaire: 376.4 g/mol
Clé InChI: YSJYLUYDMKYGIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.

Mécanisme D'action

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the growth and survival of B-cells. By inhibiting BTK, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether have been extensively studied in both preclinical and clinical settings. Studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is well-tolerated and has a favorable safety profile, with few adverse effects reported. In addition, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been shown to be effective in reducing the size of tumors and improving overall survival in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether in lab experiments include its high potency and selectivity for BTK, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the high cost of the compound.

Orientations Futures

For the development of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether as a cancer therapy include further preclinical and clinical studies to determine its efficacy in different types of cancer, as well as studies to determine the optimal dosing and administration schedule. In addition, there is a need for the development of new and more efficient synthesis methods for Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, as well as the identification of new compounds that may have similar or improved activity against BTK.

Méthodes De Synthèse

The synthesis of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves several steps, including the reaction of 4-(trifluoromethyl)phenyl hydrazine with 2-bromo-5-nitrophenyl ether, followed by the reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with 2-chloro-6-(methylthio)pyridine to form the triazole ring, and the final product is obtained by reacting this intermediate with 4-bromo-3-fluoronitrobenzene.

Applications De Recherche Scientifique

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Multiple studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.

Propriétés

Nom du produit

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Formule moléculaire

C17H11F3N4OS

Poids moléculaire

376.4 g/mol

Nom IUPAC

6-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4OS/c1-25-13-4-2-3-11(9-13)15-23-24-14(21-22-16(24)26-15)10-5-7-12(8-6-10)17(18,19)20/h2-9H,1H3

Clé InChI

YSJYLUYDMKYGIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

SMILES canonique

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.